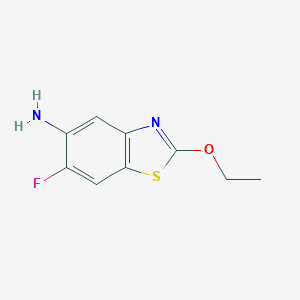
5-Benzothiazolamine,2-ethoxy-6-fluoro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzothiazolamine,2-ethoxy-6-fluoro-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 6-Fluoro-2-ethoxybenzo[d]thiazol-5-amine and has a molecular formula of C11H10FN2OS. Additionally, we will list future directions for research on this compound.
Wirkmechanismus
The mechanism of action of 5-Benzothiazolamine,2-ethoxy-6-fluoro-(9CI) is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for cancer cell growth and survival. This compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins such as Bcl-2. It also inhibits the cell cycle progression by blocking the G2/M phase transition.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Benzothiazolamine,2-ethoxy-6-fluoro-(9CI) have been studied extensively. It has been found to have low toxicity and is well-tolerated by the body. However, it can cause some side effects such as nausea, vomiting, and diarrhea at high doses. This compound has been shown to have a selective cytotoxic effect on cancer cells and does not affect normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Benzothiazolamine,2-ethoxy-6-fluoro-(9CI) in lab experiments include its low toxicity, selectivity towards cancer cells, and its potential applications in various fields. However, the limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 5-Benzothiazolamine,2-ethoxy-6-fluoro-(9CI). One area of research is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Another area of research is to optimize its synthesis method to improve its yield and solubility. Additionally, this compound can be modified to improve its selectivity towards specific types of cancer cells. Finally, it can be used as a building block for the synthesis of new fluorescent dyes and polymers with improved properties.
Conclusion:
In conclusion, 5-Benzothiazolamine,2-ethoxy-6-fluoro-(9CI) is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. Additionally, several future directions for research on this compound have been listed. Further research on this compound may lead to the development of new and effective therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 5-Benzothiazolamine,2-ethoxy-6-fluoro-(9CI) involves the reaction of 2-ethoxyaniline with 2-fluorobenzenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature ranging from 80-120°C. The resulting product is purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
5-Benzothiazolamine,2-ethoxy-6-fluoro-(9CI) has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In material science, this compound has been used as a building block for the synthesis of fluorescent dyes and polymers. In environmental science, it has been studied as a potential sensor for detecting heavy metal ions in water.
Eigenschaften
CAS-Nummer |
130309-92-1 |
|---|---|
Produktname |
5-Benzothiazolamine,2-ethoxy-6-fluoro-(9CI) |
Molekularformel |
C9H9FN2OS |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-ethoxy-6-fluoro-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C9H9FN2OS/c1-2-13-9-12-7-4-6(11)5(10)3-8(7)14-9/h3-4H,2,11H2,1H3 |
InChI-Schlüssel |
RFISUZUZCGHJKL-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(S1)C=C(C(=C2)N)F |
Kanonische SMILES |
CCOC1=NC2=C(S1)C=C(C(=C2)N)F |
Synonyme |
5-Benzothiazolamine,2-ethoxy-6-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



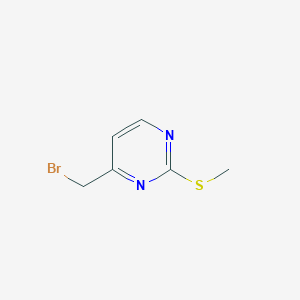
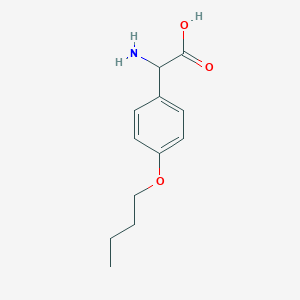
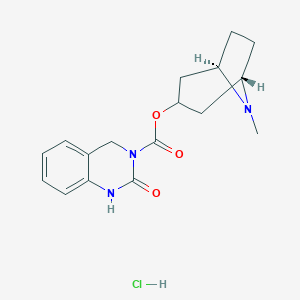
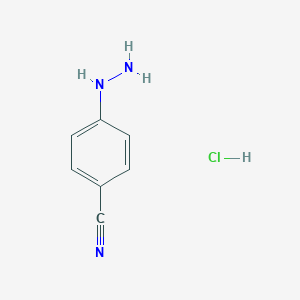
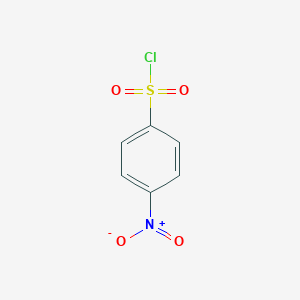
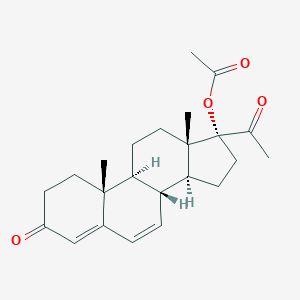
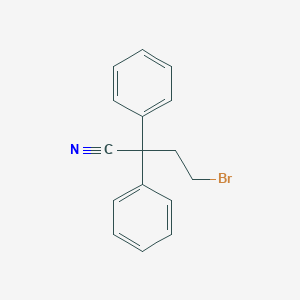
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
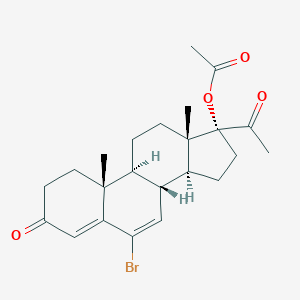
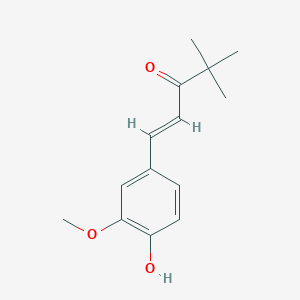
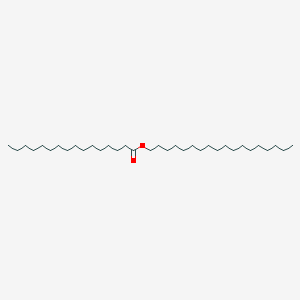
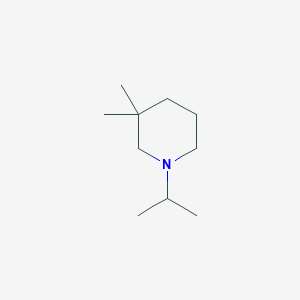
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)
